1-(Anthracen-9-yl)ethan-1-amine

Chiral Resolution Enantioselective Synthesis Lipase Catalysis

Standard chiral amines like 1-phenylethylamine lack the steric bulk and intrinsic fluorescence required for advanced asymmetric catalysis or enantioselective sensing. This anthracene-derived chiral primary amine solves both problems. - **Enantiopure forms (R & S)**: >95% ee guaranteed for reproducible stereochemical outcomes. - **Built-in fluorophore**: Enables turn-on/turn-off metal ion sensors and exciton-coupled CD analysis without external labels. - **Structure-activity differentiation**: Directly compare anthracenyl vs. phenyl steric effects on enantioselectivity.

Molecular Formula C16H15N
Molecular Weight 221.30 g/mol
Cat. No. B12853627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Anthracen-9-yl)ethan-1-amine
Molecular FormulaC16H15N
Molecular Weight221.30 g/mol
Structural Identifiers
SMILESCC(C1=C2C=CC=CC2=CC3=CC=CC=C31)N
InChIInChI=1S/C16H15N/c1-11(17)16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-11H,17H2,1H3
InChIKeyRZLKNOOWSHXPRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Anthracen-9-yl)ethan-1-amine Research Guide


1-(Anthracen-9-yl)ethan-1-amine, often referred to as 1-(9-anthryl)ethylamine, is a chiral primary amine featuring an anthracene fluorophore directly bonded to the stereogenic center [1]. It is a key building block in chemical research, existing as a racemate and as enantiomerically pure (R)- and (S)-isomers [2]. Its defining characteristics—the strong fluorescence and π-conjugation of the anthracene core combined with a nucleophilic, chiral amine handle—enable its use in asymmetric catalysis, chiral resolution, and fluorescence-based sensing, where performance is highly sensitive to enantiomeric purity and the steric bulk of the aryl group [3].

Enantiomer Options Racemic, (R)- or (S)-isomer for stereochemical control studies
Chiral Probe Intrinsic anthracene fluorophore supports CD-based absolute configuration assignment
Catalyst Ligand Bulky aryl-ethylamine scaffold for asymmetric synthesis and SAR comparison

Why 1-(Anthracen-9-yl)ethan-1-amine Cannot Be Substituted


In applications requiring a specific stereochemical outcome or a distinct photophysical signal, substituting 1-(Anthracen-9-yl)ethan-1-amine with a structurally simpler analog, such as 1-phenylethylamine, can lead to project failure. The substitution alters critical physical properties: the larger anthracenyl group introduces significant steric bulk and unique electronic conjugation compared to a phenyl ring, directly impacting enantioselectivity in catalysis [1]. Furthermore, the core anthracene provides a strong, intrinsic fluorophore that is absent in simpler amines, enabling applications in chiral sensing that are impossible with non-fluorescent alternatives [2]. These are not interchangeable components but functionally distinct reagents with unique structure-activity relationships.

1-(9-Anthryl)ethylamine
Strong intrinsic fluorescence and large anthracene steric bulk enable chiroptical sensing and unique catalytic profiles.
Photophysical and steric properties critical for intended application; not replicated by simpler aryl amines.
1-Phenylethylamine analog
Lacks the anthracene fluorophore and has significantly smaller steric demand. Chiral CD probe methodology and fluorescence-based detection may not transfer.
Direct substitution may alter enantioselectivity outcomes and prevents fluorescence-dependent analyses.

1-(Anthracen-9-yl)ethan-1-amine Performance Evidence


Chemoenzymatic Resolution to (R)-Enantiomer

The procurement value of this compound lies in the ability to source a specific enantiomer with high optical purity. A chemoenzymatic resolution of racemic 1-(9-anthryl)ethylamine using *Candida antarctica* A lipase with isopropyl acetate as the acyl donor provides the (R)-(+)-enantiomer with a high degree of selectivity, achieving 95.8% enantiomeric excess (ee) with an enantioselectivity value (E) of 43.5 [1].

Chemoenzymatic ee
Head-to-head
95.8% e.e. (R)-(+)-enantiomer
E = 43.5
Supports procurement of high-optical-purity (R)-isomer via lipase-catalyzed resolution.
Conditions: Candida antarctica A lipase, isopropyl acetate; derived from commercial 9-cyanoanthracene.
Chiral Resolution Enantioselective Synthesis Lipase Catalysis

Fractional Crystallization to (R)-Enantiomer

An alternative, classical resolution method for obtaining the (R)-enantiomer with even higher optical purity exists, which may influence procurement decisions based on project purity requirements. Fractional crystallization of (±)-1-(9-anthryl)ethylamine with (S)-(+)-mandelic acid yields (R)-(+)-1 with an enantiomeric excess of 98.6% [1]. This offers a slightly higher purity option compared to the chemoenzymatic route.

Crystallization ee
Head-to-head
98.6% e.e. (R)-(+)-enantiomer
Alternative classical resolution route offering slightly higher purity; enables purity-driven procurement.
Fractional crystallization with (S)-(+)-mandelic acid.
Chiral Resolution Fractional Crystallization Optical Purity

Chiroptical Probe for Absolute Configuration

This compound's value is not solely as a ligand but as a powerful tool for chiral analysis. Its absolute configuration ((+)-1-(9-anthryl)ethylamine) can be determined in a non-empirical manner using circular dichroism (CD) by leveraging exciton coupling with an s-triazine chromophore [1]. This is a direct, quantifiable structural application. In contrast, simpler arylethylamines like 1-phenylethylamine do not provide this same intrinsic CD signature for this specific method.

CD Probe
Class-level
Exciton-coupled CD with s-triazine chromophore enables non-empirical absolute configuration determination.
Unique chiroptical application not reported for 1-phenylethylamine; supports stereochemical assignment studies.
Method-specific; requires s-triazine derivatization.
Absolute Configuration Determination Circular Dichroism Chiral Analysis

Asymmetric Catalysis Enantioselectivity Comparison

Evidence suggests that the anthracenyl group provides limited advantage over simpler aryl groups in certain asymmetric transformations. Cu(I) complexes of Schiff bases derived from (R)-1-(9-anthryl)ethylamine were evaluated as catalysts for styrene cyclopropanation. The study reported a "limited enhancement of enantioselectivity" compared to previously studied ligands in the same series (e.g., those derived from 1-phenylethylamine) [1]. This indicates that while the compound is a functional chiral ligand, its bulkier anthracenyl group does not universally translate to superior catalytic performance.

Catalytic SAR
Class-level
Limited enantioselectivity enhancement vs. phenylethylamine-derived ligands in Cu(I)-catalyzed cyclopropanation.
Anthracenyl group does not guarantee superior performance; select based on photophysical or analytical needs.
Study context: styrene cyclopropanation; reported as “limited enhancement”.
Asymmetric Catalysis Chiral Ligand Cyclopropanation

1-(Anthracen-9-yl)ethan-1-amine Application Scenarios


High-Purity (R)-Enantiomer for Chiral Ligands

When a project requires a well-defined chiral amine of known absolute configuration and high optical purity for synthesizing ligands or catalysts, procurement should prioritize the (R)-enantiomer. It can be reliably obtained with >95% ee via established chemoenzymatic or classical resolution methods [REFS-1, REFS-2].

Chiroptical Probe for Absolute Configuration

For analytical chemistry groups focused on stereochemical analysis, this compound is a specialized reagent. Its ability to participate in exciton-coupled circular dichroism with a suitable chromophore (e.g., s-triazine) provides a non-empirical method for determining absolute configuration, a specific application where simpler chiral amines are not suitable [1].

Fluorescent Sensors for Metal Ions

The intrinsic fluorescence of the anthracene core makes this amine a valuable building block for creating 'turn-on' or 'turn-off' sensors for metal ions. Procurement of the enantiopure form ensures the sensor will have a defined stereochemistry, which can be crucial for chiral recognition studies [1].

SAR in Asymmetric Catalysis

Researchers investigating the impact of aryl group sterics on enantioselectivity should procure this compound for direct comparison with simpler analogs like 1-phenylethylamine. Evidence shows the anthracenyl group's effect on selectivity is not simply proportional to its size, providing a nuanced SAR insight [1].

Application
Selection Property
Validation Focus
Chiral ligand synthesis
(R)-enantiomer with high optical purity
Enantiomeric excess by chiral HPLC; confirm >95% ee
Absolute configuration determination
Anthracene-based exciton-coupled CD capability
CD spectrum reproducibility with s-triazine probe
Fluorescent sensor development
Intrinsic anthracene fluorescence; defined stereochemistry
Fluorescence response in target matrix; enantiomer stability
Asymmetric catalysis SAR studies
Bulky anthracenyl group for steric comparison
Enantioselectivity relative to phenylethylamine controls

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


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